An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-7-azaindole
An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a saturated analog of the well-known kinase hinge-binding motif 7-azaindole (B17877), this compound offers a unique three-dimensional geometry while retaining key electronic features. This guide provides a comprehensive overview of the core basic properties of 2,3-Dihydro-7-azaindole, intended to support research and development efforts in the pharmaceutical sciences.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,3-Dihydro-7-azaindole is critical for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 2,3-Dihydro-7-azaindole
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈N₂ | [1][2] |
| Molecular Weight | 120.15 g/mol | [1] |
| Appearance | White to light yellow or light red powder/crystal | |
| Melting Point | 78-85 °C | |
| pKa (predicted) | Basic pKa: ~5.0 | Predicted |
| logP (predicted) | ~1.2 | Predicted |
| Aqueous Solubility | Slightly soluble (10-100 µM for related pyrrolo[2,3-b]pyridines) | [2][3] |
Note: Predicted values for pKa and logP are based on computational models and should be confirmed experimentally.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of 2,3-Dihydro-7-azaindole. Below are the expected spectroscopic signatures based on its chemical structure.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-1 (NH) | ~5.0-6.0 | br s | - |
| H-4 | ~7.5 | dd | ~7.5, 1.5 Hz |
| H-5 | ~6.5 | dd | ~7.5, 5.0 Hz |
| H-6 | ~7.8 | dd | ~5.0, 1.5 Hz |
| H-2 (CH₂) | ~3.6 | t | ~8.0 Hz |
| H-3 (CH₂) | ~3.0 | t | ~8.0 Hz |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-7a | ~158 |
| C-6 | ~145 |
| C-4 | ~128 |
| C-5 | ~115 |
| C-3a | ~110 |
| C-2 | ~48 |
| C-3 | ~28 |
3.2. Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrrole-like) | 3300-3500 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| C=C Stretch (aromatic) | 1580-1610 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
3.3. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2,3-Dihydro-7-azaindole is expected to show a molecular ion peak (M⁺) at m/z 120. Common fragmentation patterns would involve the loss of small, stable molecules or radicals from the parent structure.
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 120 | [M]⁺ |
| 119 | [M-H]⁺ |
| 92 | [M-CH₂NH]⁺ |
| 91 | [M-CH₂NH-H]⁺ |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of the physicochemical and biological properties of 2,3-Dihydro-7-azaindole.
4.1. Determination of pKa
The basicity of 2,3-Dihydro-7-azaindole can be determined by potentiometric titration.
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Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 2,3-Dihydro-7-azaindole.
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Methodology:
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Prepare a standard solution of 2,3-Dihydro-7-azaindole of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Calibrate a pH meter with standard buffer solutions.
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Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is determined as the pH at the half-equivalence point.
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Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
4.2. Determination of logP
The lipophilicity of 2,3-Dihydro-7-azaindole can be determined using the shake-flask method followed by HPLC analysis.
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Objective: To determine the partition coefficient (logP) between n-octanol and water.
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Methodology:
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Prepare a stock solution of 2,3-Dihydro-7-azaindole in n-octanol.
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Mix a known volume of the n-octanol stock solution with a known volume of water in a separatory funnel.
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Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
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Allow the two phases to separate completely.
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Carefully collect samples from both the n-octanol and water phases.
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Determine the concentration of 2,3-Dihydro-7-azaindole in each phase using a calibrated HPLC method.
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Calculate the logP value using the formula: logP = log([Concentration in octanol] / [Concentration in water]).
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Workflow for logP Determination
Caption: Workflow for logP determination using the shake-flask method.
Biological Activity and Signaling Pathways
While 2,3-Dihydro-7-azaindole itself is primarily a building block, its derivatives have shown significant biological activity, particularly as kinase inhibitors. Derivatives of the closely related 7-azaindole are known to target the PI3K/AKT/mTOR pathway. More specifically, derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3]
The FGF signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[3] Aberrant activation of this pathway is implicated in various cancers. Inhibition of FGFRs can block downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, thereby impeding tumor growth.[4][5][6]
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
5.1. Experimental Protocol: FGFR Kinase Assay
A common method to assess the inhibitory activity of compounds against FGFR is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.[7][8]
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Objective: To determine the in vitro inhibitory potency (IC₅₀) of a 2,3-Dihydro-7-azaindole derivative against a specific FGFR isoform.
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Methodology:
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Kinase Reaction:
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In a multi-well plate, combine the test compound (at various concentrations), the FGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
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Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific time (e.g., 60 minutes) to allow for ATP consumption by the kinase.
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ADP Detection:
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Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
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Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.
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-
Data Analysis:
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Measure the luminescence using a plate reader.
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The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
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Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Workflow for FGFR Kinase Assay
Caption: General workflow for an in vitro FGFR kinase inhibition assay.
Conclusion
2,3-Dihydro-7-azaindole is a valuable scaffold in medicinal chemistry, offering a unique combination of structural and electronic properties. This guide has provided a summary of its core basic properties, including physicochemical data, predicted spectroscopic characteristics, and relevant experimental protocols. The involvement of its derivatives in inhibiting key signaling pathways, such as the FGFR pathway, highlights its potential for the development of novel therapeutics, particularly in oncology. Further experimental validation of the predicted properties and exploration of its synthetic derivatization will undoubtedly lead to new and improved drug candidates.
References
- 1. scbt.com [scbt.com]
- 2. 2,3-Dihydro-7-azaindole, 97+% | Fisher Scientific [fishersci.ca]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
